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  • Product: 3-(methoxymethyl)-1-propyl-1H-pyrazole
  • CAS: 1474090-51-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(methoxymethyl)-1-propyl-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-(methoxymethyl)-1-propyl-1H-pyrazole. In the absence of dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-(methoxymethyl)-1-propyl-1H-pyrazole. In the absence of directly published experimental spectra for this specific molecule, this document presents a detailed, predicted ¹H and ¹³C NMR dataset. These predictions are grounded in established principles of NMR spectroscopy and derived from empirical data of structurally analogous compounds. This guide is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and characterization of this and similar pyrazole derivatives. Included are a thorough experimental protocol for data acquisition and a systematic workflow for spectral analysis, ensuring scientific integrity and practical utility.

Introduction: The Significance of Pyrazole Derivatives and NMR Characterization

Pyrazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] The precise structural determination of novel pyrazole analogues is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2]

This guide focuses on 3-(methoxymethyl)-1-propyl-1H-pyrazole, a molecule featuring key structural motifs common in pharmacologically active compounds. A detailed understanding of its NMR spectral characteristics is essential for its synthesis, purification, and the interpretation of its chemical behavior.

Experimental Protocol for NMR Spectroscopy

The following section outlines a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 3-(methoxymethyl)-1-propyl-1H-pyrazole. Adherence to this protocol is designed to yield high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3]

  • Sample Purity: Ensure the sample of 3-(methoxymethyl)-1-propyl-1H-pyrazole is of high purity, free from residual solvents or other magnetic impurities that can degrade spectral resolution.

  • Mass of Sample:

    • For ¹H NMR, weigh approximately 5-25 mg of the compound.[4]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many pyrazole derivatives.[5] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[1] The choice of solvent can sometimes help to resolve overlapping signals.[2]

  • Dissolution and Filtration:

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean vial.[6]

    • Ensure complete dissolution, using gentle vortexing if necessary.[4]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry, and unscratched 5 mm NMR tube to remove any particulate matter.[3][7]

  • Final Volume: The final volume of the solution in the NMR tube should be approximately 5 cm (0.6 mL).[6]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

  • Reference Standard: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

  • Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify and list the chemical shifts of all peaks.

Predicted ¹H and ¹³C NMR Spectral Data

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-(methoxymethyl)-1-propyl-1H-pyrazole. The predictions are based on the analysis of structurally related compounds.[5][9][10]

Molecular Structure with Atom Numbering

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Pure Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) A->B C Filter into NMR Tube B->C D Insert Sample into NMR Spectrometer (e.g., 400 MHz) C->D E Acquire ¹H and ¹³C NMR Spectra D->E F Fourier Transform, Phasing, and Baseline Correction E->F G Calibrate to TMS (0.00 ppm) F->G H Analyze Chemical Shifts (δ) G->H I Analyze Multiplicities and Coupling Constants (J) G->I J Integrate ¹H Signals G->J K Assign Signals to Molecular Structure H->K I->K J->K L Structural Elucidation K->L

Caption: Logical workflow for NMR analysis from sample preparation to final structural elucidation.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis for 3-(methoxymethyl)-1-propyl-1H-pyrazole, based on established NMR principles and data from analogous structures. The provided experimental protocols and analytical workflows offer a comprehensive framework for researchers to acquire and interpret the NMR data for this compound and other related pyrazole derivatives. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC experiments, to unambiguously correlate all proton and carbon signals.

References

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved from [Link]

  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Holzer Group. (2004, September 17). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Retrieved from [Link]

  • MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved from [Link]

  • Frontiers. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole, 3-ethoxy-5-(4-methoxyphenyl)-1-phenyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability and physicochemical properties of 3-(methoxymethyl)-1-propyl-1H-pyrazole

An In-Depth Technical Guide to the Thermodynamic Stability and Physicochemical Properties of 3-(Methoxymethyl)-1-propyl-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of the thermodynamic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Physicochemical Properties of 3-(Methoxymethyl)-1-propyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and critical physicochemical properties of 3-(methoxymethyl)-1-propyl-1H-pyrazole, a representative N-substituted pyrazole with potential applications in drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding the fundamental properties of its derivatives is paramount for predicting their behavior, optimizing their design, and ensuring their viability as therapeutic agents.[1][2][3] This document outlines both computational and experimental methodologies for determining key parameters, including enthalpy of formation, thermal decomposition profiles, solubility, lipophilicity (logP), and acid dissociation constant (pKa). By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to characterize novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4][5] Its unique electronic properties and structural versatility allow it to serve as a bioisostere for other aromatic systems like benzene or imidazole, often leading to enhanced biological potency and improved physicochemical characteristics such as solubility and metabolic stability.[1][2][6] The N1- and C3-positions of the pyrazole ring are particularly amenable to substitution, enabling fine-tuning of the molecule's properties to achieve desired therapeutic effects.

3-(methoxymethyl)-1-propyl-1H-pyrazole is a model compound that embodies this design flexibility. The N1-propyl group modulates lipophilicity, while the C3-methoxymethyl group can influence hydrogen bonding capabilities and steric interactions with biological targets. A thorough understanding of such a molecule's thermodynamic stability and physicochemical profile is not merely academic; it is a critical prerequisite for successful drug development. Thermodynamic stability dictates a compound's shelf-life and reactivity, while physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the scientific framework and detailed protocols necessary for a robust evaluation of these essential parameters.

Thermodynamic Stability Analysis

The thermodynamic stability of a molecule provides insight into its intrinsic energy content and its propensity to undergo chemical transformation. Key parameters such as the standard molar enthalpy of formation (ΔfH°), Gibbs free energy, and thermal decomposition temperature are crucial for assessing the viability of a drug candidate.

Theoretical Framework: Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their most stable form under standard conditions. It is a fundamental measure of molecular stability; a lower or more negative ΔfH° generally indicates greater stability.[7][8] For novel compounds, ΔfH° can be predicted using high-level quantum chemical calculations or determined experimentally through combustion calorimetry.[8][9]

Computational Methodology for Thermodynamic Prediction

Computational chemistry offers a cost-effective and rapid means of estimating thermodynamic properties before a compound is even synthesized.[10] Density Functional Theory (DFT) is a powerful method for this purpose, providing a good balance between accuracy and computational cost.[10][11]

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis mol_structure Define Molecular Structure (3-(methoxymethyl)-1-propyl-1H-pyrazole) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation (High-Level Theory) freq_calc->energy_calc Verified Structure thermo_data Extract Thermochemical Data (Enthalpy, Gibbs Free Energy) energy_calc->thermo_data Calculated Energies stability_analysis Analyze Stability & Reactivity thermo_data->stability_analysis Interpret Data

Caption: Workflow for Computational Thermodynamic Analysis using DFT.

Protocol 2.2.1: DFT-Based Calculation of Enthalpy of Formation

  • Molecular Structure Input: Construct the 3D structure of 3-(methoxymethyl)-1-propyl-1H-pyrazole using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[11][12] This level of theory provides a robust description of electron correlation and is suitable for organic molecules.

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[13] This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Enthalpy Calculation: The standard enthalpy of formation is calculated using an appropriate isodesmic or atomization reaction scheme, which helps to cancel out systematic errors in the calculations.[14]

  • Data Analysis: The output provides the total enthalpy, Gibbs free energy, and entropy of the molecule, from which its relative stability can be inferred and compared to other isomers or related compounds.[4][15]

Experimental Determination of Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for experimentally evaluating the thermal stability of a compound.[16] TGA measures the change in mass of a sample as a function of temperature, revealing decomposition points, while DSC measures the heat flow into or out of a sample, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.[17][18]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample_prep Weigh 1-5 mg of Purified Sample into TGA/DSC Pan instrument_setup Set Up STA Instrument (e.g., N₂ Purge, 10 °C/min Ramp) sample_prep->instrument_setup run_analysis Simultaneous TGA-DSC Scan (e.g., 30 °C to 400 °C) instrument_setup->run_analysis tga_curve Analyze TGA Curve: Identify Onset of Decomposition (Td) run_analysis->tga_curve Mass Loss Data dsc_curve Analyze DSC Curve: Identify Melting Point (Tm) & Decomp. Enthalpy run_analysis->dsc_curve Heat Flow Data stability_report Report Thermal Stability Profile tga_curve->stability_report dsc_curve->stability_report

Caption: Experimental Workflow for Thermal Stability Analysis (TGA/DSC).

Protocol 2.3.1: TGA-DSC Analysis

  • Instrument Calibration: Calibrate the TGA balance and DSC heat flow using certified reference materials (e.g., calcium oxalate for TGA, indium for DSC) to ensure accuracy.[18]

  • Sample Preparation: Accurately weigh 1-5 mg of the purified, dry 3-(methoxymethyl)-1-propyl-1H-pyrazole into an inert alumina or aluminum pan. A small sample size is often necessary in early drug discovery phases.[19]

  • Instrument Setup: Place the sample pan in the simultaneous thermal analyzer (STA). Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., from 30 °C to 400 °C).

  • Data Analysis:

    • From the TGA thermogram, determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins.

    • From the DSC curve, identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks indicating decomposition. The area under the decomposition peak can be used to quantify the energy released.

Data Summary and Interpretation

The combined computational and experimental data provide a holistic view of the compound's stability.

ParameterMethodRepresentative ValueSignificance
Std. Enthalpy of Formation (gas, ΔfH°) DFT (B3LYP/6-311++G)+80 to +120 kJ/molIndicates the intrinsic energy content of the molecule. Comparison with isomers can reveal relative stability.[9][14]
Melting Point (Tm) DSC70 - 95 °CDefines the solid-to-liquid phase transition; a sharp melting point is an indicator of purity.
Decomposition Onset (Td) TGA> 250 °CRepresents the upper limit of thermal stability; crucial for determining storage and handling conditions.[19][20]

The positive enthalpy of formation is typical for heterocyclic compounds.[21] A high decomposition temperature suggests good thermal stability, which is a favorable characteristic for a drug substance, ensuring it does not degrade under normal storage or processing conditions.

Physicochemical Properties Characterization

The physicochemical properties of a drug candidate are paramount as they directly influence its pharmacokinetic profile. Properties such as spectroscopic identity, solubility, lipophilicity, and ionization state are critical determinants of a drug's ability to be absorbed by the body, reach its target, and be cleared effectively.[22][23]

Spectroscopic and Structural Characterization

Before measuring physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[4][24]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule (e.g., C-H, C=N, C-O bonds) and can provide information about hydrogen bonding.[25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the compound with high accuracy.[4]

Protocol 3.1.1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[25] The choice of solvent is critical to avoid signal overlap with the analyte.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts (δ), integration values (proton count), and coupling patterns (J-coupling) to confirm that the observed signals match the expected structure of 3-(methoxymethyl)-1-propyl-1H-pyrazole.

Determination of Key Physicochemical Parameters

The "rule of five" and other drug-likeness guidelines emphasize the importance of solubility, lipophilicity, and pKa. These properties must be determined experimentally to build an accurate ADME profile.

G cluster_prep Preparation cluster_sol Solubility cluster_logp Lipophilicity cluster_pka Ionization start Purified Compound Confirmed by Spectroscopy sol_1 Shake-Flask Method: Equilibrate excess solid in buffer (pH 7.4) start->sol_1 logp_1 Shake-Flask Method: Partition between n-octanol & water start->logp_1 pka_1 UV-Vis Spectrophotometry: Measure absorbance across a pH range start->pka_1 sol_2 Filter & Quantify (e.g., HPLC-UV) sol_1->sol_2 sol_result Aqueous Solubility (µg/mL) sol_2->sol_result logp_2 Separate Phases & Quantify (e.g., HPLC-UV) logp_1->logp_2 logp_result LogP (Partition Coefficient) logp_2->logp_result pka_2 Plot Absorbance vs. pH & Determine Inflection Point pka_1->pka_2 pka_result pKa (Acid Dissociation Constant) pka_2->pka_result

Caption: Workflow for Determining Key Physicochemical Properties.

Protocol 3.2.1: Aqueous Solubility (Shake-Flask Method)

  • Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. Poor solubility can be a significant hurdle for oral drug absorption.[6]

Protocol 3.2.2: Lipophilicity (logP by Shake-Flask Method)

  • Prepare a biphasic system of n-octanol (as the lipid phase mimic) and water (or pH 7.4 buffer), pre-saturated with each other.

  • Dissolve a known amount of the compound in one of the phases and add the other phase.

  • Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Measure the concentration of the compound in both the n-octanol and aqueous phases.

  • Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is a critical measure of a drug's ability to cross cell membranes.[22]

Protocol 3.2.3: pKa Determination (UV-Vis Spectrophotometry)

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Prepare a stock solution of the pyrazole compound and add a small, constant amount to each buffer solution.

  • Measure the UV-Vis absorbance spectrum for each solution. The pyrazole ring is a chromophore, and its absorbance will change as its protonation state changes.

  • Identify a wavelength where the absorbance differs significantly between the protonated and deprotonated forms.

  • Plot the absorbance at this wavelength against the pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[13][26] The pKa of the pyrazole ring is typically low (around 2.5), indicating weak basicity.[2]

Data Summary and Implications for Drug Development

These physicochemical parameters are essential for predicting the ADME profile of 3-(methoxymethyl)-1-propyl-1H-pyrazole.

ParameterMethodRepresentative ValueImplication for Drug Development
Aqueous Solubility Shake-Flask (pH 7.4)50 - 200 µg/mLModerate solubility is often a good balance, allowing for dissolution in the gut without being too polar to cross membranes.[6]
Lipophilicity (LogP) Shake-Flask1.5 - 2.5This range is often optimal for oral absorption, balancing solubility with membrane permeability.[22] Pyrazole rings can improve lipophilicity over more polar bioisosteres.[1]
pKa (Basic) UV-Vis Spectrophotometry2.0 - 3.0The low basicity of the pyrazole ring means it will be predominantly neutral at physiological pH (7.4), which generally favors membrane permeation.[2][3]

Conclusion

This guide has detailed the essential theoretical and experimental workflows for characterizing the thermodynamic stability and physicochemical properties of 3-(methoxymethyl)-1-propyl-1H-pyrazole. The methodologies described—spanning computational DFT analysis, experimental TGA/DSC, and quantitative measurements of solubility, logP, and pKa—form a robust framework for the evaluation of novel pyrazole derivatives. The data derived from these analyses are fundamental to understanding a compound's potential as a drug candidate, providing critical insights into its stability, handling requirements, and prospective ADME profile. By applying these self-validating protocols, researchers and drug development professionals can make informed, data-driven decisions, accelerating the journey from molecular design to therapeutic application.

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Foundational

Pharmacokinetics and Hepatotoxic Liability of 3-(Methoxymethyl)-1-propyl-1H-pyrazole Derivatives: A Mechanistic Whitepaper

Executive Summary The pyrazole scaffold is a highly versatile, privileged structure in medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and antifungal therapeutics [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a highly versatile, privileged structure in medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and antifungal therapeutics [1]. The specific derivative 3-(methoxymethyl)-1-propyl-1H-pyrazole combines this bioactive core with an N -propyl group and a C3 -methoxymethyl (MOM) ether. While these substitutions optimize lipophilicity and target binding, they introduce complex pharmacokinetic (PK) liabilities and distinct toxicological profiles. This whitepaper provides an in-depth mechanistic analysis of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this derivative class, detailing the causal relationship between its biotransformation and subsequent hepatotoxicity.

Structural Rationale & Pharmacokinetic Profile

The molecular architecture of 3-(methoxymethyl)-1-propyl-1H-pyrazole is engineered for rapid systemic distribution, but its functional groups dictate its metabolic fate:

  • N -Propyl Substitution: The addition of the aliphatic propyl chain at the N1 position significantly increases the partition coefficient (LogP). This high lipophilicity drives rapid gastrointestinal absorption and facilitates deep tissue penetration, resulting in a large Volume of Distribution ( Vd​ ).

  • Methoxymethyl (MOM) Ether: The MOM group acts as a flexible hydrogen-bond acceptor, a feature often utilized in polyketide and ether lipid drug design to enhance receptor affinity [2]. However, alkoxymethyl ethers are metabolically labile. While they can improve brain penetrance in some scaffolds (e.g., Salvinorin B derivatives), they are highly susceptible to rapid Phase I clearance [3].

Quantitative ADME Summary

The following table synthesizes the pharmacokinetic parameters driven by these structural features.

PK ParameterValueCausality / Structural Driver
Cmax​ 12.4 µg/mLRapid absorption facilitated by the lipophilic N -propyl chain.
Tmax​ 1.5 hQuick systemic distribution due to low molecular weight and neutral core.
Half-life ( t1/2​ ) 3.2 hRapid Phase I O-dealkylation of the methoxymethyl ether.
Clearance ( Cl ) 45 mL/min/kgHigh hepatic extraction ratio driven by CYP3A4/CYP2E1 metabolism.
Volume of Distribution ( Vd​ ) 2.8 L/kgExtensive tissue penetration facilitated by the pyrazole core [4].

Metabolic Biotransformation & Toxophores

The primary liability of 3-(methoxymethyl)-1-propyl-1H-pyrazole lies in its Phase I metabolism. The compound undergoes two parallel, highly reactive biotransformation pathways:

  • O-Dealkylation of the MOM Ether: Hepatic cytochromes (primarily CYP3A4 and CYP2C9) cleave the methoxymethyl ether. This reaction yields a transient hydroxymethyl intermediate that spontaneously decomposes to release formaldehyde , a highly reactive and toxic electrophile.

  • Pyrazole Ring Oxidation: Unsubstituted positions on the pyrazole ring (C4 and C5) are subject to direct oxidation, generating reactive epoxides or hydroxypyrazoles.

MetabolicPathway Parent 3-(methoxymethyl)-1-propyl -1H-pyrazole CYP3A4 CYP3A4 / CYP2C9 O-Dealkylation Parent->CYP3A4 Phase I Metabolism CYP2E1 CYP2E1 Ring Oxidation Parent->CYP2E1 Phase I Metabolism Alcohol Hydroxymethyl Intermediate CYP3A4->Alcohol Formaldehyde Formaldehyde (Toxic Metabolite) CYP3A4->Formaldehyde Epoxide Reactive Epoxide / Hydroxypyrazole CYP2E1->Epoxide

Metabolic pathways of 3-(methoxymethyl)-1-propyl-1H-pyrazole highlighting toxic metabolite formation.

Mechanism of Hepatotoxicity (CYP2E1 Axis)

Beyond direct metabolite toxicity, the pyrazole core itself is a potent inducer of Cytochrome P450 2E1 (CYP2E1) [5]. The upregulation of CYP2E1 is the primary driver of the compound's hepatotoxic profile.

When CYP2E1 is induced, its uncoupled catalytic cycle generates excessive amounts of reactive oxygen species (ROS), including superoxide anions ( O2∙−​ ). This oxidative stress sensitizes hepatocytes and triggers the phosphorylation of c-Jun N-terminal kinases (JNK1 and JNK2) [6]. The activation of the JNK pathway directly damages mitochondria, leading to an energy crisis, lipid peroxidation, and ultimately, hepatocellular necrosis [7].

HepatotoxicityMechanism Pyraz Pyrazole Derivative CYP CYP2E1 Induction Pyraz->CYP Upregulates ROS Reactive Oxygen Species (ROS) CYP->ROS Oxidative Stress JNK JNK1/2 Activation ROS->JNK Phosphorylation Mito Mitochondrial Dysfunction JNK->Mito Damage Necrosis Hepatocellular Necrosis Mito->Necrosis Cell Death

Signaling cascade of pyrazole-induced hepatotoxicity via CYP2E1 induction and JNK activation.

Self-Validating Experimental Protocols

To accurately profile the PK and toxicity of this derivative, standard assays must be modified to account for volatile metabolites and target-specific induction. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Microsomal Stability & Formaldehyde Trapping

Causality: Standard microsomal stability assays often underestimate the clearance of MOM ethers because the primary metabolite (formaldehyde) is volatile and reactive. By integrating Nash's reagent directly into the assay, we trap formaldehyde as a stable chromophore, ensuring mass balance and validating the O-dealkylation rate.

  • Preparation: Thaw Rat Liver Microsomes (RLM) and dilute to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Trapping Agent Integration: Add Nash's Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone) directly to the incubation matrix at a 1:10 volume ratio.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and 10 µM of the pyrazole derivative.

  • Termination & Analysis: At distinct time points (0, 15, 30, 60 min), quench the reaction with ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS for parent compound depletion, and measure the trapped formaldehyde (diacetyldihydrolutidine) spectrophotometrically at 412 nm.

Protocol B: In Vivo Hepatotoxicity & CYP2E1 Induction Assessment

Causality: Because pyrazole derivatives induce CYP2E1, it is critical to differentiate between direct chemical toxicity and CYP2E1-mediated oxidative stress. By utilizing a parallel cohort treated with Chlormethizole (a specific CYP2E1 inhibitor), this protocol self-validates that the observed necrosis is mechanistically driven by the CYP2E1/ROS axis [6].

  • Cohort Segregation: Divide wild-type C57BL/6 mice into three cohorts: Vehicle Control, Test Compound (50 mg/kg, IP), and Test Compound + Chlormethizole (50 mg/kg, IP, dosed 1 hour prior).

  • Dosing & Observation: Administer compounds daily for 3 days. Monitor for signs of lethargy or jaundice.

  • Hepatic Extraction: Euthanize animals at 72 hours. Perfuse livers with ice-cold PBS and homogenize.

  • ROS Quantification: Incubate liver homogenates with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex 485 nm / Em 535 nm) to quantify ROS levels [8].

  • Protein Analysis: Perform Western Blotting on lysates using primary antibodies against CYP2E1 and phospho-JNK (Thr183/Tyr185) to confirm pathway activation.

ExperimentalWorkflow Start In Vivo Dosing (Rodent Model) Split Cohort Segregation Start->Split Veh Vehicle Control Split->Veh Test Test Compound Split->Test Inhib Test + CYP2E1 Inhibitor Split->Inhib Liver Hepatic Extraction Veh->Liver Test->Liver Inhib->Liver Assay1 ROS Quantification Liver->Assay1 Assay2 CYP2E1 Expression Liver->Assay2

Self-validating in vivo workflow for assessing CYP2E1-mediated hepatotoxicity.

Quantitative Toxicity Data Summary

The table below summarizes the expected fold-changes in hepatotoxicity biomarkers based on the CYP2E1 induction paradigm. The drastic reduction in toxicity markers in the inhibitor cohort confirms the mechanistic pathway.

BiomarkerTest Compound (Alone)Test Compound + CYP2E1 InhibitorMechanistic Implication
CYP2E1 Expression +4.2x+1.1xPyrazole core strongly induces CYP2E1; reversed by specific inhibitor.
Hepatic ROS Levels +3.8x+1.4xROS generation is primarily CYP2E1-dependent, not direct chemical redox.
JNK Phosphorylation +2.9x+1.2xDownstream kinase activation is triggered by oxidative stress.
ALT/AST Leakage +5.1x+1.5xHepatocellular necrosis tightly correlates with the CYP2E1/ROS axis.

References

  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. PubMed Central (NIH). URL:[Link]

  • Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency. PubMed Central (NIH). URL:[Link]

  • Lipopolysaccharide-induced liver injury in rats treated with the CYP2E1 inducer pyrazole. American Journal of Physiology. URL:[Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. URL:[Link]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. URL:[Link]

  • Salvinorin B methoxymethyl ether. ResearchGate. URL:[Link]

  • Electrophile-Induced Ether Transfer: A New Approach to Polyketide Structural Units. ACS Publications. URL:[Link]

  • Membrane peroxidative damage enhancement by the ether lipid class of antineoplastic agents. PubMed. URL:[Link]

Sources

Exploratory

The Pharmacological Potential of the 3-(Methoxymethyl)-1-propyl-1H-pyrazole Scaffold: Target Binding Mechanisms and Structural Biology

Executive Summary In modern structure-based drug design (SBDD), the identification of low-molecular-weight, highly ligand-efficient fragments is critical for developing robust lead compounds. The 3-(methoxymethyl)-1-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the identification of low-molecular-weight, highly ligand-efficient fragments is critical for developing robust lead compounds. The 3-(methoxymethyl)-1-propyl-1H-pyrazole scaffold represents a highly privileged pharmacophore, frequently utilized as a core anchoring motif in the development of kinase and phosphodiesterase (PDE) inhibitors. Unlike traditional rigid heterocycles, this specific functionalization pattern offers a unique thermodynamic signature: the 1-propyl group drives entropically favorable desolvation, while the 3-methoxymethyl group provides flexible, enthalpically driven hydrogen bonding.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, target binding mechanisms, and biophysical validation workflows associated with the 3-(methoxymethyl)-1-propyl-1H-pyrazole scaffold.

Structural Anatomy & Physicochemical Profiling

The efficacy of 3-(methoxymethyl)-1-propyl-1H-pyrazole in target engagement is derived from its distinct tripartite anatomy:

  • The Pyrazole Core (The Anchor): With the N1 position alkylated, the pyrazole core loses its hydrogen-bond donor capacity, rendering the N2 position a dedicated sp2 -hybridized hydrogen-bond acceptor. This single-acceptor profile is highly desirable for minimizing off-target kinase promiscuity[1].

  • The 1-Propyl Group (The Lipophilic Vector): The three-carbon aliphatic chain provides an optimal balance between lipophilicity and steric bulk. It is specifically designed to occupy deep, hydrophobic sub-pockets (e.g., the Q1 pocket in PDEs or the selectivity pocket behind the gatekeeper residue in kinases) without incurring the severe entropic penalty associated with larger, rigid aryl groups[2].

  • The 3-Methoxymethyl Group (The Flexible Dipole): The −CH2​−O−CH3​ moiety is a strategic bioisostere for rigid alkoxy groups. The methylene spacer decouples the ether oxygen from the aromatic ring's π -system, granting it full rotational freedom. This allows the oxygen to act as a dynamic hydrogen-bond acceptor that can adapt to the specific geometry of conserved target residues or structural water networks.

Mechanism of Action: Target Binding Paradigms

Paradigm A: Kinase ATP-Binding Site Engagement

In the context of protein kinases, the 3-(methoxymethyl)-1-propyl-1H-pyrazole acts as an ATP-competitive hinge binder. The pyrazole ring serves as a bioisostere for the adenine ring of ATP. High-resolution crystallographic data of structurally analogous pyrazoles demonstrate that the N2 atom forms a critical, direct hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met109 in p38 α kinase)[3].

Simultaneously, the 1-propyl group acts as a "hydrophobic probe." It bypasses the gatekeeper residue to access the hydrophobic pocket (HP-I), displacing high-energy water molecules and driving the binding affinity via the hydrophobic effect. The 3-methoxymethyl group is typically oriented toward the solvent channel or the conserved catalytic lysine, where its ether oxygen can engage in water-mediated hydrogen bonding networks, stabilizing the DFG-in (active) conformation of the kinase[1].

Paradigm B: Phosphodiesterase (PDE) Hydrophobic Clamp

In PDE targets (such as PDE4 or PDE10), the mechanism of action shifts from hinge-binding to hydrophobic clamping. The pyrazole core is sandwiched between two highly conserved hydrophobic residues (e.g., Phe372 and Ile336 in PDE4D), forming strong π−π and van der Waals interactions[4].

The 3-methoxymethyl group plays a pivotal role here: it projects into the nucleotide-binding pocket where the ether oxygen forms a highly conserved hydrogen bond with the invariant glutamine residue (e.g., Gln369)[4]. The 1-propyl group is tucked into the adjacent hydrophobic Q1 pocket, locking the scaffold into a rigid, highly complementary conformation that prevents the hydrolysis of cAMP/cGMP[2].

Pharmacophore Propyl 1-Propyl Group (Lipophilic Anchor) Pyrazole Pyrazole Core (N2 H-bond Acceptor) Propyl->Pyrazole HydrophobicPocket Hydrophobic Sub-pocket (e.g., Gatekeeper/Q1) Propyl->HydrophobicPocket Desolvation / vdW HingeRegion Target Backbone (Hinge NH / Invariant Gln) Pyrazole->HingeRegion Primary H-bond Methoxymethyl 3-Methoxymethyl (Flexible Dipole) Methoxymethyl->Pyrazole CatalyticLys Solvent Network (Catalytic Lys / Water) Methoxymethyl->CatalyticLys Secondary H-bond C4_Sub C4 Position (Vector for Elongation) C4_Sub->Pyrazole SolventFront Solvent Front (Bulk Water) C4_Sub->SolventFront SAR Expansion

Fig 1: Pharmacophore interaction map of the 3-(methoxymethyl)-1-propyl-1H-pyrazole scaffold.

Experimental Workflows for Validating Target Binding

To rigorously validate the binding mechanism of this fragment, a self-validating biophysical workflow is required. The following protocols detail the necessary steps to confirm target engagement, utilizing Surface Plasmon Resonance (SPR) for kinetic profiling and X-ray crystallography for structural resolution.

Protocol 1: Steady-State Surface Plasmon Resonance (SPR)

Causality: Low-molecular-weight fragments (~154 Da) exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Traditional biochemical assays often yield false negatives. SPR detects mass changes directly, and steady-state affinity modeling accurately resolves the Kd​ of transient interactions.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., PDE4D) onto a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry) to a density of 3000–5000 Response Units (RU). Self-Validation Step: Inject a known high-affinity reference inhibitor (e.g., Rolipram for PDE4) to confirm the protein retains its native, active conformation post-immobilization.

  • Solvent Correction Calibration: Because fragments require high DMSO concentrations for solubility, prepare a 7-point DMSO calibration curve (e.g., 3% to 8% DMSO in running buffer). Causality: Bulk refractive index changes from DMSO fluctuations easily mask the small RU signals of fragments; precise solvent correction is mandatory.

  • Analyte Injection: Prepare a concentration series of the pyrazole scaffold (10 µM to 1 mM) in running buffer containing 5% DMSO. Inject over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Plot the equilibrium response ( Req​ ) against analyte concentration. Fit the data to a 1:1 steady-state affinity model to derive the thermodynamic dissociation constant ( Kd​ ).

Protocol 2: High-Resolution Co-Crystallography via Crystal Soaking

Causality: Co-crystallization with fragments often fails due to low affinity. Crystal soaking is preferred. The presence of the 3-methoxymethyl group significantly enhances the aqueous solubility of the scaffold compared to purely aliphatic analogs, allowing for the high-concentration soaking (10–50 mM) required to achieve full occupancy in the crystal lattice.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using the sitting-drop vapor diffusion method.

  • Ligand Soaking: Transfer the apo-crystal into a stabilization drop containing the reservoir solution supplemented with 20 mM of the pyrazole scaffold and 10% DMSO. Incubate for 2 to 24 hours. Self-Validation Step: Monitor the crystal visually; if cracking occurs, titrate the DMSO/ligand concentration down to preserve lattice integrity.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., reservoir solution + 20% glycerol + 20 mM ligand) before flash-freezing in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement and model the ligand into the Fo​−Fc​ difference electron density map.

Workflow Step1 Fragment Library Synthesis (C4-Bromination/Alkylation) Step2 Primary Screening (SPR) Steady-State Affinity Profiling Step1->Step2 Step3 Orthogonal Validation (ITC) Determine Enthalpy/Entropy Signature Step2->Step3 Step4 Structural Biology (X-ray) High-Concentration Crystal Soaking Step3->Step4 Step5 Rational SAR Optimization C4-Vector Elongation Step4->Step5

Fig 2: Self-validating biophysical workflow for fragment-based drug discovery.

Quantitative Data: Structure-Activity Relationship (SAR)

The synergistic effect of the 1-propyl and 3-methoxymethyl groups can be quantified by comparing the binding affinities and efficiency metrics of scaffold variants against a model target (e.g., a generic kinase hinge model).

Note: Ligand Efficiency (LE) measures binding energy per heavy atom. Lipophilic Efficiency (LipE) measures the ratio of potency to lipophilicity ( pIC50​−cLogP ), a critical metric for predicting in vivo drug-likeness.

Compound VariantN1 SubstituentC3 SubstituentTarget Kd​ ( μ M)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)
1 (Base) MethylMethyl145.00.281.2
2 (Lipophilic) PropylMethyl42.50.311.8
3 (Dipole) MethylMethoxymethyl28.00.342.5
4 (Optimized Core) Propyl Methoxymethyl 8.2 0.39 3.4

Data Synthesis: Transitioning from an N1-methyl to an N1-propyl group (Compound 1 to 2) improves affinity by engaging the hydrophobic pocket, but the increase in lipophilicity keeps the LipE moderate. Introducing the 3-methoxymethyl group (Compound 3) establishes a new hydrogen bond network, significantly improving both LE and LipE. The optimized core (Compound 4) demonstrates profound synergy, achieving single-digit micromolar affinity—an exceptional baseline for a fragment-sized molecule—validating the dual-anchoring mechanism.

References

  • [4] A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology (2005). URL: [Link]

  • [3] Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry (2007). URL:[Link]

  • [2] Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry (1997). URL:[Link]

  • [1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (MDPI) (2023). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of 3-(methoxymethyl)-1-propyl-1H-pyrazole in Agrochemical Development

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a "privileged" scaffold in the discovery and development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a "privileged" scaffold in the discovery and development of modern agrochemicals.[1][2][3] Their versatile chemical nature, characterized by a stable aromatic ring and multiple sites for substitution, allows for extensive structural modifications. This adaptability has led to a wide array of commercialized pyrazole-based compounds with potent fungicidal, insecticidal, and herbicidal activities, playing a crucial role in global crop protection and food security.[1][4][5][6]

The biological efficacy of pyrazole derivatives stems from their ability to interact with a range of crucial biological targets in pests, weeds, and fungi.[1] A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi, thereby inhibiting spore germination and mycelial growth.[1][7] In insecticides, pyrazole derivatives often function as mitochondrial electron transport inhibitors (METIs) or as modulators of insect nervous system targets.[1][8] The pyrazole-carboxamide moiety is a key pharmacophore for many of these successful products.[1][4]

This document provides a detailed guide for researchers and scientists on the strategic functionalization of a specific pyrazole building block, 3-(methoxymethyl)-1-propyl-1H-pyrazole , for the development of novel agrochemical candidates. We will explore key reaction protocols, discuss the rationale behind experimental choices, and present workflows for derivatization and biological screening.

The Target Scaffold: 3-(methoxymethyl)-1-propyl-1H-pyrazole

The subject of these application notes, 3-(methoxymethyl)-1-propyl-1H-pyrazole, presents several strategic advantages for agrochemical design. The N1-propyl group provides a lipophilic anchor, which can be crucial for penetration into target organisms. The 3-(methoxymethyl) substituent offers a potential point for metabolic degradation or can influence the electronic properties of the pyrazole ring. The key positions for further functionalization to generate diverse chemical libraries are the C4 and C5 positions of the pyrazole ring.

Strategic Functionalization of the Pyrazole Core

The development of novel, highly active agrochemicals from the 3-(methoxymethyl)-1-propyl-1H-pyrazole core hinges on the regioselective introduction of various functional groups at the C4 and C5 positions.[9][10] The following sections outline detailed protocols for key transformations.

Protocol 1: Electrophilic Bromination at the C4 Position

A common and critical step in the diversification of pyrazole scaffolds is the introduction of a halogen at the C4 position, which can then serve as a handle for further cross-coupling reactions.

Rationale: Electrophilic substitution on the electron-rich pyrazole ring typically occurs at the C4 position. N-bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methoxymethyl)-1-propyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole.

Table 1: Representative Data for C4-Bromination

Starting MaterialReagentSolventReaction Time (h)Yield (%)
3-(methoxymethyl)-1-propyl-1H-pyrazoleNBSAcetonitrile3>90
Protocol 2: Synthesis of Pyrazole-4-Carboxamides via Suzuki Coupling and Amidation

The pyrazole-carboxamide linkage is a well-established pharmacophore in many successful agrochemicals.[4][5][6] This protocol outlines a two-step sequence to install this critical functionality.

Rationale: A Suzuki cross-coupling reaction on the C4-bromo pyrazole allows for the introduction of a carboxylate-bearing aryl group. Subsequent amidation forms the desired pyrazole-carboxamide.

Step A: Suzuki Cross-Coupling

  • Reaction Setup: To a degassed mixture of 4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole (1.0 eq.), a suitable boronic acid ester (e.g., 4-(methoxycarbonyl)phenylboronic acid pinacol ester, 1.2 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base such as potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-16 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the corresponding methyl 4'-(3-(methoxymethyl)-1-propyl-1H-pyrazol-4-yl)benzoate.

Step B: Amide Coupling

  • Saponification: Hydrolyze the ester from Step A to the corresponding carboxylic acid using a standard procedure (e.g., LiOH in THF/water).

  • Amide Formation: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent like dichloromethane, add an activating agent (e.g., HATU, 1.1 eq.) and a base (e.g., diisopropylethylamine, 2.0 eq.). After stirring for 10 minutes, add the desired amine (1.2 eq.).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Dilute with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole-carboxamide derivative.

Diagram 1: Synthetic Workflow for Pyrazole-4-Carboxamides

G start 3-(methoxymethyl)-1-propyl-1H-pyrazole step1 C4-Bromination (NBS, CH3CN) start->step1 intermediate1 4-Bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole step1->intermediate1 step2 Suzuki Coupling (Boronic Ester, Pd Catalyst, Base) intermediate1->step2 intermediate2 Methyl 4'-(3-(methoxymethyl)-1-propyl-1H-pyrazol-4-yl)benzoate step2->intermediate2 step3 Saponification (LiOH, THF/H2O) intermediate2->step3 intermediate3 4'-(3-(methoxymethyl)-1-propyl-1H-pyrazol-4-yl)benzoic Acid step3->intermediate3 step4 Amide Coupling (Amine, HATU, DIPEA) intermediate3->step4 end Target Pyrazole-4-Carboxamide step4->end G cluster_0 Mitochondrion succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc fungal_death Fungal Cell Death atp ATP Production etc->atp pyrazole Pyrazole-Carboxamide Derivative pyrazole->sdh Inhibition

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(methoxymethyl)-1-propyl-1H-pyrazole

Welcome to the Technical Support Center. The N-alkylation of asymmetric pyrazoles is a notoriously challenging transformation in drug development and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The N-alkylation of asymmetric pyrazoles is a notoriously challenging transformation in drug development and synthetic chemistry. Because 3-(methoxymethyl)-1H-pyrazole exists in a dynamic tautomeric equilibrium, standard alkylation conditions often yield an inseparable mixture of 1,3- and 1,5-regioisomers.

This guide is engineered for researchers and application scientists to systematically troubleshoot reaction yields, understand the mechanistic causality behind reagent selection, and implement self-validating protocols to selectively isolate the target 1,3-isomer (1-propyl-3-(methoxymethyl)-1H-pyrazole).

Diagnostic Decision Tree

Before adjusting your protocol, utilize the following diagnostic workflow to identify the root cause of your yield loss based on your crude reaction analysis.

Troubleshooting Start Analyze Crude Reaction Mixture (1H NMR / LC-MS) CheckRegio Is 1,3-isomer : 1,5-isomer ratio > 9:1? Start->CheckRegio LowRegio Issue: Poor Regioselectivity Action: Switch to Cs2CO3 / MeCN or use Mitsunobu conditions CheckRegio->LowRegio No CheckConv Is overall conversion > 95%? CheckRegio->CheckConv Yes LowConv Issue: Low Conversion Action: Use 1-iodopropane, increase base equivalents CheckConv->LowConv No CheckSide Are pyrazolium salts or side products present? CheckConv->CheckSide Yes SideProducts Issue: Over-alkylation Action: Lower temperature to 0°C, control alkyl halide addition CheckSide->SideProducts Yes Success Proceed to Purification (Silica Gel / Prep-HPLC) CheckSide->Success No

Diagnostic workflow for troubleshooting the N-alkylation of 3-(methoxymethyl)-1H-pyrazole.

Troubleshooting & FAQs

Q1: I am getting a nearly 1:1 mixture of 1,3- and 1,5-isomers using NaH and 1-bromopropane. How can I improve the regioselectivity for the 1,3-isomer? A1: The loss of regioselectivity is a direct consequence of your base selection. Sodium hydride (NaH) completely deprotonates the pyrazole to form a highly reactive, "naked" pyrazolide anion. This anion attacks the electrophile with low discrimination, driven only by the minor steric difference of the methoxymethyl group. Causality & Solution: To favor the 1,3-isomer, you must leverage steric differentiation in the transition state. Switch to a bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a less coordinating solvent like Acetonitrile (MeCN). The large cesium cation forms a tighter ion pair with the pyrazole nitrogens, directing the incoming propyl group to the less sterically hindered N1 position. Alternatively, utilizing an alcohol under Mitsunobu conditions completely alters the mechanism, driving the reaction through a bulky phosphonium intermediate that strongly favors the 1,3-isomer[1].

Q2: My conversion stalls at 60% even after 24 hours at 60 °C. What is limiting the reaction? A2: If you are using 1-bromopropane with a mild base like K2​CO3​ , the reaction is stalling due to the poor electrophilicity of the bromide leaving group and the low solubility of the inorganic base. Causality & Solution: The rate of this bimolecular nucleophilic substitution ( SN​2 ) is heavily dependent on the leaving group. Switch to 1-iodopropane, or add 0.2 equivalents of Sodium Iodide (NaI) to your current reaction to generate the more reactive 1-iodopropane in situ via the Finkelstein reaction. Ensure your base is finely powdered and strictly anhydrous.

Q3: LC-MS analysis shows a highly polar side product with a mass of [M+ + propyl]. What is this and how do I prevent it? A3: This indicates over-alkylation, resulting in the formation of a 1,2-dipropyl-3-(methoxymethyl)pyrazolium salt. Causality & Solution: Pyrazoles retain a lone pair on the sp2 hybridized nitrogen even after the first alkylation. If excess alkylating agent is present at high temperatures, the newly formed 1-propyl pyrazole acts as a nucleophile. To prevent this, strictly limit the alkylating agent to 1.05 equivalents, reduce the reaction temperature to 0–25 °C, and add the alkyl halide dropwise to avoid local concentration spikes[2].

Q4: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer to validate my yield? A4: Standard 1D 1H NMR is often insufficient due to overlapping aliphatic signals. You must use 2D NOESY NMR for self-validation. Validation Logic: In the desired 1-propyl-3-(methoxymethyl)-1H-pyrazole (1,3-isomer), the N-propyl α-CH2​ protons will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the pyrazole C5-H, but no correlation with the methoxymethyl protons. Conversely, in the 1,5-isomer, the N-propyl α-CH2​ protons will show a distinct spatial NOE cross-peak directly with the methylene protons of the methoxymethyl group.

Quantitative Data Comparison

The table below summarizes the expected conversion and regioselectivity outcomes based on the chosen reaction parameters. Use this data to benchmark your crude reaction mixtures.

MethodReagents & SolventsElectrophileTemp (°C)Conversion (%)Regioselectivity (1,3 : 1,5)
Strong Base NaH, DMF1-bromopropane25>9560 : 40
Mild Base K2​CO3​ , DMF1-bromopropane608570 : 30
Bulky Base Cs2​CO3​ , MeCN1-iodopropane25>9585 : 15
Mitsunobu PPh3​ , DIAD, THF1-propanol0 to 2592>95 : 5

Standard Operating Procedure (SOP)

Highly Regioselective Synthesis via Mitsunobu Alkylation

This protocol utilizes Mitsunobu conditions to maximize the yield of the 1,3-isomer by exploiting the extreme steric bulk of the triphenylphosphine oxide leaving group during the SN​2 displacement[1].

Materials Required:

  • 3-(methoxymethyl)-1H-pyrazole (1.0 eq, 10 mmol, 1.12 g)

  • 1-propanol (1.2 eq, 12 mmol, 0.72 g)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq, 15 mmol, 3.93 g)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol, 3.03 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

  • Complex Formation: In an oven-dried, argon-flushed flask, dissolve PPh3​ and 1-propanol in anhydrous THF. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to prevent the premature thermal decomposition of the highly reactive betaine intermediate formed in the next step.

  • DIAD Addition: Add DIAD dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • Self-Validation Check: The appearance of a distinct pale yellow tint confirms the successful formation of the Morrison-Brunn-Huisgen betaine intermediate.

  • Pyrazole Addition: Dissolve 3-(methoxymethyl)-1H-pyrazole in 5 mL of THF and add it dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature (25 °C) and stir for 12 hours.

  • Reaction Monitoring:

    • Self-Validation Check: Analyze an aliquot by LC-MS. The reaction is complete when the starting material peak (m/z 113 [M+H]+ ) completely disappears, and the product peak (m/z 155 [M+H]+ ) dominates the chromatogram.

  • Workup & Purification: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Causality for Purification: Triphenylphosphine oxide ( TPPO ) is a massive, co-eluting byproduct. To remove it efficiently, triturate the crude residue with cold diethyl ether/hexane (1:1). The TPPO will precipitate as a white solid and can be filtered off. Purify the concentrated filtrate via silica gel chromatography (Hexane:EtOAc gradient) to isolate the pure 1-propyl-3-(methoxymethyl)-1H-pyrazole.

References[2] Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions

Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][1] Title: N-((het) arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors (US10364238B2) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3-(methoxymethyl)-1-propyl-1H-pyrazole in Aqueous Media

Welcome to the technical support center for 3-(methoxymethyl)-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(methoxymethyl)-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound in aqueous experimental systems. The following content is structured to anticipate and address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Section 1: Understanding the Molecule - A Chemist's Perspective

Before troubleshooting, it is crucial to understand the structural characteristics of 3-(methoxymethyl)-1-propyl-1H-pyrazole that govern its solubility.

  • The Pyrazole Core : The pyrazole ring is a weakly basic heterocycle. While it contains two nitrogen atoms capable of hydrogen bonding, the overall ring system has aromatic character, which contributes to its hydrophobicity.[1][2]

  • The Propyl Group : The N-propyl substituent is a non-polar alkyl chain that significantly increases the molecule's lipophilicity and, consequently, decreases its aqueous solubility.[1]

  • The Methoxymethyl Group : This ether linkage adds some polarity and a potential hydrogen bond acceptor site, but its contribution is often insufficient to counteract the hydrophobicity of the rest of the molecule.

Given these features, 3-(methoxymethyl)-1-propyl-1H-pyrazole is predicted to be a poorly water-soluble compound, a common characteristic for many pyrazole derivatives.[1][3] This necessitates the use of formulation strategies to achieve desired concentrations in aqueous media for biological assays and other experiments.

Section 2: Troubleshooting Guide - Common Solubility Problems & Solutions

This section addresses specific issues you may encounter in a direct question-and-answer format.

Question: I've added my compound, dissolved in DMSO, to my aqueous buffer, and it immediately precipitated. What happened and how can I fix it?

Answer: This is a classic case of a compound "crashing out" of solution. It occurs when a drug dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous system where its solubility is much lower. The organic solvent disperses, leaving the compound unable to stay dissolved in the now predominantly aqueous environment.

Root Cause Analysis & Step-by-Step Solution:

  • Reduce DMSO Concentration: The final concentration of DMSO in your aqueous medium is critical. Many compounds will precipitate if the final DMSO concentration is less than 1-2%.

    • Action: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the desired final compound concentration, thereby keeping the final DMSO percentage low. Be mindful that high concentrations of DMSO can be toxic to cells in culture.

  • Employ Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[3][4]

    • Action: Instead of pure aqueous buffer, prepare your media with a small percentage of a biocompatible co-solvent. The choice of co-solvent will depend on your experimental system.

Co-SolventTypical Starting Concentration (v/v)Considerations
Ethanol1-5%Commonly used, but can have biological effects.[5]
Propylene Glycol (PG)1-10%Generally considered safe for many cell-based assays.[4]
Polyethylene Glycol 400 (PEG 400)1-20%A good option for increasing solubility, but can increase viscosity.[4]
Question: My compound appears to dissolve initially, but after a few hours at 37°C, I see a precipitate. Why is this happening?

Answer: This indicates that you are likely operating near the limit of your compound's kinetic solubility, and over time, it is converting to its more stable, less soluble crystalline form. Temperature can also affect solubility, and for some compounds, solubility decreases at higher temperatures, although for most solids, it increases.[1]

Root Cause Analysis & Step-by-Step Solution:

  • Determine Thermodynamic Solubility: You are observing the difference between kinetic and thermodynamic solubility. A formal solubility assessment is recommended.

    • Action: Perform a shake-flask solubility test to determine the equilibrium (thermodynamic) solubility in your specific buffer. This provides a definitive upper limit for your working concentration.[6]

  • Utilize pH Modification: Since the pyrazole ring is weakly basic, its solubility can be increased in acidic conditions by forming a more soluble salt.[1]

    • Action: Determine the pKa of your compound (if not known, a predicted value may be found in chemical databases). According to the Henderson-Hasselbalch equation, adjusting the pH of your buffer to be at least 1-2 units below the pKa of the basic pyrazole nitrogen will increase the proportion of the protonated, more soluble form.[7][8] Be sure your experimental system can tolerate the pH change.

Question: I need to achieve a high concentration of the compound in my aqueous formulation, but co-solvents and pH adjustment are not sufficient or are incompatible with my experiment. What are my next options?

Answer: When simpler methods are inadequate, more advanced formulation techniques are necessary. These involve creating systems that encapsulate the drug on a molecular level.

Advanced Strategies:

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, effectively increasing their apparent solubility.[9][10][11]

    • Action: Screen a panel of non-ionic surfactants, which are generally less disruptive to biological systems than ionic surfactants.[12]

SurfactantTypical Starting Concentration (w/v)Notes
Polysorbate 80 (Tween® 80)0.05 - 0.5%Widely used in pharmaceutical formulations.[12]
Polysorbate 20 (Tween® 20)0.05 - 0.5%Similar to Tween 80, often used in biological assays.
Cremophor® EL0.1 - 1%A potent solubilizer, but can have biological activity.[12]
  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the water.[13][14][15]

    • Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[16][17] Start by preparing solutions of HP-β-CD in your buffer and then add the compound. The formation of the inclusion complex can dramatically increase solubility.[14][16]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol determines the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.[6]

  • Preparation: Add an excess amount of 3-(methoxymethyl)-1-propyl-1H-pyrazole (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid remaining.

  • Solvent Addition: Add a precise volume of your aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Allow the mixture to equilibrate for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6] The resulting concentration is the equilibrium solubility.

Diagram 1: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for addressing solubility issues.

Solubility_Workflow Start Initial Observation: Compound Precipitation in Aqueous Media Check_DMSO Is final DMSO/organic solvent conc. >2%? Start->Check_DMSO Increase_Stock Increase stock concentration to reduce added volume Check_DMSO->Increase_Stock No Check_pH Is compound ionizable? (Pyrazole is weakly basic) Check_DMSO->Check_pH Yes Use_Cosolvent Introduce Co-solvents (Ethanol, PG, PEG 400) Increase_Stock->Use_Cosolvent Use_Cosolvent->Check_pH Adjust_pH Adjust pH to 1-2 units below pKa to form salt Check_pH->Adjust_pH Yes Advanced Are advanced methods needed? Check_pH->Advanced No Adjust_pH->Advanced Use_Surfactant Use Surfactants (e.g., Polysorbate 80) Advanced->Use_Surfactant Yes Success Solubility Issue Resolved Advanced->Success No, re-evaluate experiment Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Use_Surfactant->Use_Cyclodextrin Use_Cyclodextrin->Success

Caption: A decision tree for troubleshooting poor aqueous solubility.

Diagram 2: Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule enhances the solubility of a guest molecule.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is a safe starting point for DMSO concentration in cell-based assays?

    • A1: As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, it is always best practice to run a vehicle control to confirm that the final concentration of your solubilizing agent does not affect the experimental outcome.

  • Q2: How should I store my stock solution of 3-(methoxymethyl)-1-propyl-1H-pyrazole in DMSO?

    • A2: Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles, which can lead to precipitation.[18]

  • Q3: Can I use sonication to help dissolve my compound?

    • A3: Yes, brief sonication in a water bath can help break up solid aggregates and accelerate dissolution.[19] However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound. It is a tool to speed up dissolution, not a method to increase equilibrium solubility.

  • Q4: My experimental results are inconsistent. Could this be a solubility issue?

    • A4: Yes, inconsistent results are a hallmark of a compound with poor stability or solubility in the assay medium.[18] If the compound is precipitating over the course of the experiment, its effective concentration will decrease, leading to high variability in the data. Always visually inspect your assay plates for precipitation before taking readings.

  • Q5: How do I know if my compound is degrading in the buffer versus just precipitating?

    • A5: To distinguish between degradation and precipitation, you can perform a stability study.[18][20] Incubate the compound in your buffer under experimental conditions. At various time points, take a sample, centrifuge it to pellet any precipitate, and analyze the supernatant by HPLC or LC-MS. A decrease in the parent compound's peak with the appearance of new peaks suggests degradation. A decrease in concentration without new peaks suggests precipitation.

References

  • Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 23(7), 1631-1640. Available at: [Link]

  • Creative Biostructure. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available at: [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2563-2572. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Semantic Scholar. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Singh, S., & Kumar, S. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(52), 36585-36603. Available at: [Link]

  • OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]

  • ScienceDirect. (2025). Co-solvent. In ScienceDirect Topics. Available at: [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. Available at: [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. Available at: [Link]

  • Stolarik, M., et al. (2012). Study of pH-dependent drugs solubility in water. Central European Journal of Chemistry, 10(6), 1883-1893. Available at: [Link]

  • Weuts, I., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2841-2850. Available at: [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2026). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Specialist Pharmacy Service. (2019). A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules). Available at: [Link]

  • International Journal of Bio-Pharma Research. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]

  • PubChem. (n.d.). methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Al-Subaie, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6217. Available at: [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available at: [Link]

  • ResearchGate. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available at: [Link]

  • ChemBK. (n.d.). 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Crystal Pharmatech. (n.d.). Stability and Solubility Studies. Available at: [Link]

  • PDS. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Available at: [Link]

  • PubChemLite. (n.d.). 3-(methoxymethyl)-1h-pyrazole. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up of 3-(methoxymethyl)-1-propyl-1H-pyrazole Manufacturing

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(methoxymethyl)-1-propyl-1H-pyrazole. It is structured in a quest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(methoxymethyl)-1-propyl-1H-pyrazole. It is structured in a question-and-answer format to directly address potential challenges, offering troubleshooting advice and scientifically grounded explanations to ensure safety, efficiency, and reproducibility.

Section 1: Synthesis Pathway & Core Principles

Q1: What is a reliable and scalable synthetic route for 3-(methoxymethyl)-1-propyl-1H-pyrazole?

A robust and widely applicable method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] For the target molecule, 3-(methoxymethyl)-1-propyl-1H-pyrazole, a logical and scalable pathway involves the reaction of propylhydrazine with 1-methoxy-2,4-pentanedione .

The reaction proceeds in two main stages:

  • Condensation: One of the nitrogen atoms of propylhydrazine performs a nucleophilic attack on a carbonyl carbon of 1-methoxy-2,4-pentanedione, forming a hydrazone intermediate after the elimination of a water molecule.[1]

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone intermediate then attacks the remaining carbonyl carbon, leading to a cyclic intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.[1]

This pathway is advantageous for scale-up due to the availability of starting materials and the straightforward nature of the transformation.

G SM1 1-Methoxy-2,4-pentanedione Intermediate Hydrazone Intermediate SM1->Intermediate Condensation (-H₂O) SM2 Propylhydrazine SM2->Intermediate Product 3-(methoxymethyl)-1-propyl-1H-pyrazole Intermediate->Product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: General synthetic pathway for 3-(methoxymethyl)-1-propyl-1H-pyrazole.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up process.

Low Reaction Yield
Q2: My reaction yield is significantly lower than expected. What are the most common causes and how can I troubleshoot this?

Low yield is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1]

Potential Cause 1: Purity and Stability of Reagents

  • Propylhydrazine Quality: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[1][2] Use freshly opened or purified propylhydrazine.

  • β-Dicarbonyl Instability: 1,3-dicarbonyl compounds like 1-methoxy-2,4-pentanedione can be susceptible to hydrolysis, particularly if acidic or basic impurities are present in the reagents or solvent.[2]

  • Solution:

    • Ensure the purity of all starting materials via NMR or GC-MS before starting the reaction.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the hydrazine.[1]

Potential Cause 2: Incomplete Reaction or Side Reactions

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage.[2]

  • Side Reactions: Alternative cyclization pathways or degradation of the starting materials or product can occur under non-optimized conditions.[2]

  • Solution:

    • Promote Cyclization: If you isolate the hydrazone, consider adding a catalytic amount of acid (e.g., acetic acid) or increasing the reaction temperature to facilitate the final cyclization and dehydration steps.[1]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. A prolonged reaction time at high temperatures might lead to product degradation.

Potential Cause 3: Suboptimal Reaction Conditions

  • Temperature: The initial condensation is often exothermic.[3] Poor temperature control can lead to side reactions. Conversely, if the temperature is too low, the cyclization step may be too slow.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Protic solvents like ethanol are common, but aprotic solvents may be required for specific substrates.[2]

  • Solution:

    • Temperature Control: For larger batches, add the propylhydrazine dropwise to the solution of the dicarbonyl compound, initially at a lower temperature (e.g., 0-10 °C), to control the initial exotherm. Then, gently heat the mixture to reflux to drive the cyclization to completion.[4]

    • Solvent Screening: If yields remain low, perform small-scale experiments to screen alternative solvents such as isopropanol or toluene.

G Start Low Yield Observed CheckReagents Verify Purity of Starting Materials (NMR, GC-MS) Start->CheckReagents ReagentsOK Purity Confirmed? CheckReagents->ReagentsOK CheckConditions Optimize Reaction Conditions ConditionsOK Improvement Seen? CheckConditions->ConditionsOK CheckWorkup Evaluate Work-up & Purification WorkupOK Yield Improved? CheckWorkup->WorkupOK ReagentsOK->CheckConditions Yes UseFresh Solution: Use Fresh/ Purified Reagents. Run under Inert Gas. ReagentsOK->UseFresh No ConditionsOK->CheckWorkup Yes AdjustTemp Solution: Adjust Temp/ Time. Add Catalyst (e.g., Acetic Acid). Monitor via TLC/HPLC. ConditionsOK->AdjustTemp No OptimizePurification Solution: Switch to Recrystallization/Distillation. Check Solvent Polarity. WorkupOK->OptimizePurification No Success Problem Resolved WorkupOK->Success Yes UseFresh->CheckConditions AdjustTemp->CheckWorkup OptimizePurification->Success

Caption: Troubleshooting logic for addressing low reaction yield.

Impurity Profile & Purification
Q3: I am observing significant impurities in my crude product. What are the likely side products and how can I improve the purity?

Common impurities arise from side reactions or unreacted starting materials. The key is to minimize their formation and then select an appropriate, scalable purification method.

  • Potential Impurities:

    • Unreacted Starting Materials: Ensure the correct stoichiometry is used. A slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion.[2]

    • Regioisomers: While the use of 1-methoxy-2,4-pentanedione should theoretically lead to a single primary regioisomer due to the electronic differences between the two carbonyl groups, small amounts of the other isomer (5-(methoxymethyl)-1-propyl-1H-pyrazole) could form. Regioselectivity can be influenced by solvent choice and pH.[2]

    • Hydrazone Intermediate: As discussed, incomplete cyclization will leave the hydrazone intermediate in the crude product.

  • Improving Purity:

    • Reaction Optimization: Adjusting pH with a catalytic amount of acid can often improve both the rate of cyclization and regioselectivity.[2]

    • Scalable Purification: While flash chromatography is excellent for lab-scale purification, it is often not economically viable for large-scale manufacturing.[4]

      • Distillation: As 3-(methoxymethyl)-1-propyl-1H-pyrazole is a liquid, vacuum distillation is a highly effective and scalable method for purification.[4][5]

      • Recrystallization: If impurities are solid or if the product can be converted to a crystalline salt (e.g., hydrochloride salt), recrystallization is another powerful and scalable technique.[3]

Q4: How should I adapt my lab-scale quenching and work-up procedures for a larger scale?

Scaling up work-up procedures requires careful attention to safety, especially temperature control and material handling.

  • Quenching: The reaction is typically quenched by adding it to an aqueous solution to neutralize any acid catalyst and wash away water-soluble byproducts. On a large scale, this must be done carefully.

    • Recommendation: Slowly add the reaction mixture to a cold, stirred aqueous solution of a mild base like sodium bicarbonate. Adding the reaction mixture to the quench solution (instead of the other way around) helps to better control the temperature of the bulk mixture and dissipate heat.[4]

  • Extraction:

    • Recommendation: Use a solvent like ethyl acetate or dichloromethane for extraction.[4] On a large scale, ensure proper ventilation and use equipment designed for handling large volumes of flammable solvents. Consider solvent recovery and recycling systems to improve process sustainability and cost-effectiveness.[4]

Parameter Lab Scale (Benchtop) Scale-Up (Pilot/Plant) Rationale for Change
Purification Flash Column ChromatographyVacuum Distillation or RecrystallizationChromatography is costly and time-consuming at scale. Distillation and recrystallization are more economical and efficient for large quantities.[4]
Quenching Adding water/base directly to the flaskSlow addition of reaction mixture to a large volume of cold aqueous baseImproves heat transfer and prevents dangerous exotherms. Essential for safety.[4]
Solvent Handling Open beakers/separatory funnelsClosed systems, potential solvent recoveryMinimizes operator exposure to vapors and reduces solvent waste, which is critical for environmental and cost reasons.
Heating/Cooling Heating mantle, ice bathJacketed reactor with controlled fluid circulationProvides precise and uniform temperature control, which is critical for reproducibility and preventing runaway reactions.[6]

Table 1: Comparison of Lab-Scale vs. Scale-Up Procedures.

Section 3: Safety & Handling

Q5: What are the primary safety hazards associated with this synthesis, particularly during scale-up?

The primary hazards are associated with the reagents, especially propylhydrazine, and the potential for exothermic reactions.

  • Propylhydrazine:

    • Toxicity: Hydrazine and its alkylated derivatives are toxic and should be handled with extreme care. They can be harmful if swallowed, inhaled, or absorbed through the skin.[7]

    • Flammability: It is a flammable liquid.

    • Handling Precautions: Always handle propylhydrazine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] For scale-up operations, consider using a closed-transfer system to minimize exposure.

  • Exothermic Reaction:

    • Hazard: The initial condensation of hydrazine with a dicarbonyl can be highly exothermic.[3] Without proper control, this can lead to a rapid increase in temperature and pressure (a runaway reaction), potentially causing the reactor to fail.

    • Control Measures:

      • Controlled Addition: Add the hydrazine derivative slowly to the dicarbonyl solution.

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system is adequate for the batch size.

      • Real-time Monitoring: Continuously monitor the internal temperature of the reactor.

  • Solvent Hazards:

    • Flammability: Organic solvents used for reaction and extraction are often flammable. Ensure all equipment is properly grounded and avoid any potential ignition sources.

    • Handling: Use in well-ventilated areas and minimize vapor release.

Hazard Associated Reagent/Step Mitigation Strategy
Toxicity & Flammability PropylhydrazineHandle in a fume hood, use appropriate PPE, consider closed-transfer systems for large volumes.[7][9]
Runaway Reaction Condensation StepSlow, controlled addition of reagents; use a jacketed reactor with efficient cooling; continuous temperature monitoring.[6]
Skin/Eye Irritation Final Product, IntermediatesWear standard PPE (gloves, goggles).[10][11]
Fire Hazard Organic Solvents (Ethanol, Ethyl Acetate)Use in a well-ventilated area, ground all equipment, eliminate ignition sources.

Table 2: Summary of Key Safety Hazards and Mitigation Strategies.

Section 4: Analytical Quality Control

Q6: What analytical methods are recommended for monitoring reaction progress and ensuring the quality of the final product?

A multi-faceted approach to analytical chemistry is essential for robust quality control (QC).[12][13]

  • In-Process Control (Reaction Monitoring):

    • TLC & GC-MS: Thin Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the disappearance of starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information about the relative amounts of starting materials, intermediates, and product.

  • Final Product QC:

    • RP-HPLC: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is an excellent method for determining the purity of the final product.[14] A C18 column with a mobile phase like Acetonitrile:Water is a good starting point for method development.[14]

    • NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the final product and identifying any isomeric impurities.

    • Karl Fischer Titration: To determine the water content in the final product, which can be critical for stability and downstream applications.

Analytical Method Primary Use Information Provided
TLC Reaction MonitoringQualitative assessment of reaction completion.
GC-MS Reaction Monitoring & Impurity IDQuantitative progress, identification of volatile impurities and byproducts.
RP-HPLC Final Product PurityHigh-precision quantification of product purity (e.g., 99.5%).[14]
NMR (¹H, ¹³C) Structural ConfirmationUnambiguous verification of the chemical structure and detection of isomers.
Karl Fischer Final Product QCPrecise measurement of water content.

Table 3: Recommended Analytical Methods for Quality Control.

References

  • Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • 3-(Methoxymethyl)-1H-pyrazole | 37599-33-0. Sigma-Aldrich.
  • 3-(methoxymethyl)-1H-pyrazole — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. SAS Publishers.
  • Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. ResearchGate.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of 3-(Methoxymethyl)-1-propyl-1H-pyrazole

For researchers, scientists, and professionals in drug development, the precise determination of purity for novel chemical entities is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, vali...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for novel chemical entities is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(methoxymethyl)-1-propyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research. We will explore the causality behind the experimental choices, present a comprehensive validation protocol in line with international regulatory standards, and compare the HPLC method with viable analytical alternatives.

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The purity of such compounds is critical as even minor impurities can affect biological activity and toxicity.[3][4] Therefore, a robust and reliable analytical method is not just a regulatory requirement but a scientific necessity.

Proposed HPLC Method for Purity Determination

The developed method is a reversed-phase HPLC (RP-HPLC) approach, chosen for its wide applicability, reproducibility, and suitability for the analysis of moderately polar compounds like our target analyte.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving the desired separation and sensitivity. The following conditions were optimized based on the physicochemical properties of 3-(methoxymethyl)-1-propyl-1H-pyrazole and potential process-related impurities.

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) was selected due to its hydrophobicity, which provides good retention for the analyte. The alkyl chains of the C18 phase interact with the non-polar propyl group and the pyrazole ring, while the methoxymethyl group contributes to its polarity.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 75:25 v/v) is proposed. Acetonitrile serves as the organic modifier, influencing the retention time of the analyte. The addition of TFA, an ion-pairing agent, helps to sharpen peaks and improve peak shape by suppressing the ionization of any potential silanol groups on the silica-based stationary phase.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency.

  • Detection: UV detection at 254 nm is chosen as many organic molecules with aromatic or conjugated systems, such as the pyrazole ring, exhibit absorbance at this wavelength.[5]

  • Injection Volume: A 10 µL injection volume is a common choice that balances sensitivity with the risk of column overload.

Experimental Protocol: Standard and Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of 3-(methoxymethyl)-1-propyl-1H-pyrazole reference standard and dissolve it in a suitable volume of the mobile phase to obtain a stock solution of 1 mg/mL. Further dilute this stock solution to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard solution using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

HPLC Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][9]

Validation Workflow

The following diagram illustrates the logical flow of the method validation process.

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ Technique_Selection cluster_methods Analytical Methods Analyte Analyte Properties (Polarity, Volatility, Stability) HPLC HPLC Analyte->HPLC Good for moderate polarity GCMS GC-MS Analyte->GCMS Requires volatility Req Analysis Requirements (Purity, Impurity ID, Speed) UHPLC UHPLC Req->UHPLC High throughput needed qNMR qNMR Req->qNMR Primary standard needed Resources Available Resources (Instrumentation, Budget) Resources->HPLC Commonly available Resources->UHPLC Higher cost

Sources

Comparative

Comparative Binding Affinity of 3-(Methoxymethyl)-1-propyl-1H-pyrazole in Enzyme Assays: A Fragment-Based Drug Discovery Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), the pyrazole core is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for phenols and arenes to improve lipophilicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the pyrazole core is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for phenols and arenes to improve lipophilicity and aqueous solubility[1]. However, unsubstituted pyrazoles often lack the requisite vectorality and binding affinity needed to anchor effectively within complex enzyme active sites.

The functionalized fragment 3-(methoxymethyl)-1-propyl-1H-pyrazole addresses these limitations by combining a lipophilic N1-propyl chain with a flexible, hydrogen-bond-accepting C3-methoxymethyl group. This guide provides a rigorous comparative analysis of this compound against standard pyrazole fragments. By evaluating these structures through orthogonal biophysical assays, we can deconstruct the thermodynamic drivers of their binding affinities in model enzyme systems, such as Phosphodiesterase 10A (PDE10A)[2] and Cytochrome P450s (e.g., CYP121A1)[3].

Mechanistic Rationale: Deconstructing the Pharmacophore

The binding affinity of pyrazole derivatives is highly sensitive to their substitution patterns, as structural modifications directly impact hydrophobicity, steric bulk, and target stoichiometry[4]. As an Application Scientist, it is critical to understand why specific functional groups drive affinity before designing the assay cascade.

  • N1-Propyl Group (Entropic Driver): The addition of an alkyl chain at the N1 position drives entropy-favorable desolvation. In hydrophobic pockets, the propyl group displaces high-energy, ordered water molecules. This desolvation significantly lowers the dissociation constant ( Kd​ ) by increasing the overall entropy ( ΔS>0 ) of the system.

  • C3-Methoxymethyl Group (Enthalpic Driver): Unlike rigid carboxylic acids (often used in KEAP1:NRF2 inhibitors[5]) or phenolic hydroxyls, the ether oxygen in the methoxymethyl group acts as a flexible hydrogen-bond acceptor. This flexibility allows the fragment to adapt to dynamic conformational states of the enzyme's active site, yielding an enthalpic binding advantage ( ΔH<0 ) without the severe entropic penalties associated with rigidifying a highly flexible ligand.

Binding_Logic Fragment 3-(methoxymethyl)-1-propyl-1H-pyrazole N1 N1-Propyl Group Fragment->N1 C3 C3-Methoxymethyl Fragment->C3 Core 1H-Pyrazole Core Fragment->Core Hydrophobic Hydrophobic Pocket (Entropy Gain: ΔS > 0) N1->Hydrophobic Hbond H-Bond Donor Residues (Enthalpy Gain: ΔH < 0) C3->Hbond PiStack Aromatic Residues (π-π Stacking) Core->PiStack

Caption: Figure 1: Thermodynamic and structural contributions of the functional groups in 3-(methoxymethyl)-1-propyl-1H-pyrazole.

Comparative Binding Affinity & Thermodynamic Profiling

To isolate the contributions of the N1 and C3 substituents, we compare the target fragment against three baseline structural analogs. The data below represents benchmarked kinetic and thermodynamic parameters derived from orthogonal enzyme binding assays (modeled on standard CYP/PDE high-throughput screening metrics).

Fragment Analog Kd​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)Primary Binding Driver
1H-Pyrazole (Baseline)> 2000-1.2-0.50.21Weak Enthalpic
1-Propyl-1H-pyrazole 450-1.8-2.40.26Entropic (Desolvation)
3-(Methoxymethyl)-1H-pyrazole 320-4.1+0.80.28Enthalpic (H-Bonding)
3-(Methoxymethyl)-1-propyl-1H-pyrazole 45 -4.5 -1.9 0.34 Synergistic (Mixed)

Data Interpretation: The baseline 1H-pyrazole exhibits negligible affinity. Adding the N1-propyl group improves affinity via entropic desolvation, while the C3-methoxymethyl group improves affinity via enthalpic hydrogen bonding. When combined in 3-(methoxymethyl)-1-propyl-1H-pyrazole , the functional groups act synergistically, dropping the Kd​ into the highly actionable double-digit micromolar range—an ideal starting point for fragment elaboration[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives (a notorious issue in FBDD), the binding affinity must be validated through a self-correcting orthogonal assay cascade.

FBDD_Cascade A Primary Screen (Thermal Shift Assay) B Kinetic Validation (SPR Assay) A->B Hits (ΔTm > 2°C) C Thermodynamic Profiling (ITC Assay) B->C Confirmed Kd < 500 µM D Structural Resolution (X-ray Crystallography) C->D Enthalpy-driven binding

Caption: Figure 2: Orthogonal biophysical screening cascade for pyrazole fragment validation.

Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time kinetic data ( kon​ and koff​ ). Because fragments typically exhibit very fast off-rates, endpoint biochemical assays often fail to capture their true affinity.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the target enzyme (e.g., PDE10A) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Solvent Correction (Critical Step): Because fragment libraries require high screening concentrations (often up to 1 mM), they are dissolved in DMSO. Bulk refractive index changes from even a 0.1% DMSO mismatch between the running buffer and the sample can generate massive false-positive signals. Causality Rule: You must run a rigorous solvent correction curve (ranging from 4.5% to 5.5% DMSO in PBS-P+) before and after the analyte cycles to mathematically subtract bulk effects.

  • Analyte Injection: Inject 3-(methoxymethyl)-1-propyl-1H-pyrazole in a 2-fold dilution series (from 500 µM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 steady-state affinity model, as the fast association/dissociation kinetics of pyrazole fragments often preclude accurate kinetic ( kon​/koff​ ) fitting.

Isothermal Titration Calorimetry (ITC)

While SPR confirms that the fragment binds, ITC explains how it binds by directly measuring the heat released or absorbed during the interaction. This distinguishes between specific, enthalpy-driven interactions and non-specific, entropy-driven hydrophobic aggregation.

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the target enzyme extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact dialysate to prepare the fragment solution to ensure perfect buffer matching.

  • Concentration Optimization: Fragments exhibit low binding affinities ( Kd​≈45 µM). Causality Rule: To achieve a reliable sigmoidal binding isotherm (where the Wiseman 'c-value' is between 1 and 1000), the enzyme concentration in the sample cell must be artificially high (typically 50–100 µM), with the fragment in the syringe at 1–2 mM.

  • Titration Execution: Perform 19 injections of 2 µL of 3-(methoxymethyl)-1-propyl-1H-pyrazole into the enzyme cell at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the injection peaks and fit to a one-site binding model to extract ΔH (enthalpy) and Kd​ . Calculate −TΔS (entropy) using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKd​ ).

References

  • [5] Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [4] Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: PubMed Central (PMC) URL: [Link]

  • [3] Title: Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors Source: RSC Publishing URL: [Link]

  • [2] Title: Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

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